N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine
Overview
Description
N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine is a complex organic compound that belongs to the class of benzoxadiazoles These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting with the nitration of an appropriate precursor. The process may include:
Nitration: Introduction of a nitro group to the precursor compound.
Amination: Conversion of the nitro group to an amine group.
Ethylation: Addition of an ethyl group to the amine.
These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine, while oxidation can produce a nitro compound .
Scientific Research Applications
N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, its fluorescent properties may be attributed to the electronic transitions within the benzoxadiazole ring system. Additionally, its biological activity may involve binding to specific enzymes or receptors, leading to inhibition or activation of certain cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine include:
- N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-6-amine
- N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-7-amine
- N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-8-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, physical properties, and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-2-17(10-6-4-3-5-7-10)12-9-8-11-13(16-21-15-11)14(12)18(19)20/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVQZOYBGNQROL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=C(C3=NON=C3C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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